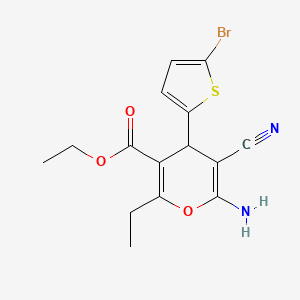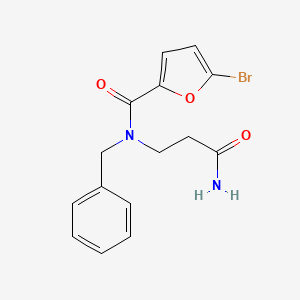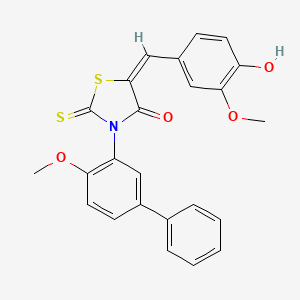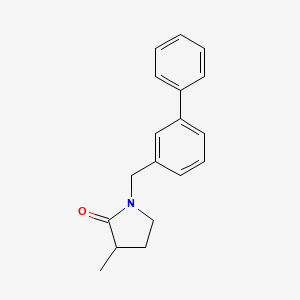
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as ETPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising feature for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in animal models, indicating that it may be safe for use in humans. However, further studies are needed to determine its long-term effects and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent biological activity. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Another area of research is the exploration of this compound's potential applications in material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a synthetic compound that has shown promising biological activity and potential applications in various fields. Its ease of synthesis, low toxicity, and potent biological activity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
Métodos De Síntesis
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be synthesized using a one-pot three-component reaction that involves the condensation of ethyl cyanoacetate, 5-bromo-2-thiophenecarboxaldehyde, and malononitrile in the presence of a catalytic amount of piperidine. The reaction proceeds under mild conditions, and the product can be obtained in good yield after purification.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-3-9-13(15(19)20-4-2)12(8(7-17)14(18)21-9)10-5-6-11(16)22-10/h5-6,12H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFSBUIEYQMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)

![1-(4-bromophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5026560.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5026568.png)
![8-methyl-11-(5-methyl-2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026569.png)
![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5026597.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026605.png)

![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026617.png)

